2-CYANO-3-FLUOROPHENYLZINC IODIDE

Description

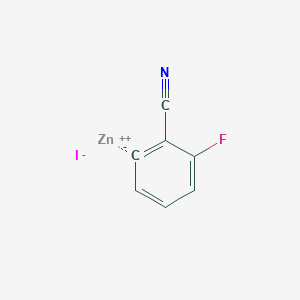

2-Cyano-3-fluorophenylzinc iodide (CAS: 352525-67-8) is an organozinc reagent with the molecular formula C₇H₃FIZnN. It is commercially available as a 0.5M solution in tetrahydrofuran (THF), indicating its use in synthetic chemistry for controlled reactivity and stability . The compound features a phenyl ring substituted with a cyano (-CN) group at the ortho position and a fluorine (-F) atom at the meta position, creating a unique electronic profile. Such substituents enhance its utility in cross-coupling reactions, particularly Negishi couplings, where arylzinc reagents transfer aromatic groups to transition metal catalysts for forming carbon-carbon bonds.

Key synonyms include CTK7C6533, AG-C-21536, and KB-94168 . Its InChIKey (IQIGRZVNRAMNTC-UHFFFAOYSA-M) confirms structural identity, and its solubility in THF aligns with typical organozinc reagents, which are less pyrophoric than Grignard reagents but require inert handling conditions.

Properties

Molecular Formula |

C7H3FINZn |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

zinc;2-fluorobenzene-6-ide-1-carbonitrile;iodide |

InChI |

InChI=1S/C7H3FN.HI.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1-2,4H;1H;/q-1;;+2/p-1 |

InChI Key |

IQIGRZVNRAMNTC-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[C-]=C(C(=C1)F)C#N.[Zn+2].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-fluorophenylzinc iodide can be synthesized through the reaction of 2-cyano-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction conditions involve maintaining the reaction mixture at a low temperature to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-fluorophenylzinc iodide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The compound can react with electrophiles to form new carbon-carbon bonds.

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in the presence of a base such as potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Nucleophilic substitution: The major products are substituted aromatic compounds.

Oxidation: The major products are ketones or aldehydes.

Reduction: The major products are hydrocarbons.

Scientific Research Applications

2-Cyano-3-fluorophenylzinc iodide has a wide range of applications in scientific research, including:

Organic synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Medicinal chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material science: It is used in the preparation of functional materials such as polymers and nanomaterials.

Catalysis: The compound is used as a catalyst in various chemical reactions, including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of 2-cyano-3-fluorophenylzinc iodide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in the target molecules to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Arylzinc iodides vary significantly based on substituent type and position. Below is a comparative analysis with structurally related compounds:

| Compound | Substituents | Electronic Effects | Reactivity Profile |

|---|---|---|---|

| 2-Cyano-3-fluorophenylzinc iodide | -CN (ortho), -F (meta) | Strong electron-withdrawing (-CN, -F) | Moderate reactivity; stabilized by electron-deficient aryl ring |

| Phenylzinc iodide | No substituents | Electron-neutral | Low reactivity; baseline for comparisons |

| 4-Fluorophenylzinc iodide | -F (para) | Moderate electron-withdrawing | Higher reactivity than phenyl; para-F enhances electrophilicity |

| 2-Cyanophenylzinc iodide | -CN (ortho) | Strong electron-withdrawing (-CN) | High reactivity; ortho-CN increases steric hindrance |

Reactivity in Cross-Coupling Reactions

- This compound: The combined electron-withdrawing effects of -CN and -F lower the electron density of the aryl ring, facilitating oxidative addition with palladium catalysts. However, steric hindrance from the ortho-CN group may reduce coupling efficiency compared to para-substituted analogs.

- 4-Fluorophenylzinc iodide : Para-substitution minimizes steric effects, leading to faster transmetalation but less stabilization of the transition state compared to ortho/meta-substituted derivatives.

Solubility and Stability

All listed compounds are THF-soluble, but this compound’s commercial availability as a pre-made solution suggests optimized stability for industrial use . In contrast, simpler arylzinc iodides (e.g., phenylzinc iodide) may require fresh preparation due to lower shelf life.

Research Findings and Data Tables

Table 1: Comparative Properties of Arylzinc Iodides

| Property | This compound | 4-Fluorophenylzinc iodide | 2-Cyanophenylzinc iodide |

|---|---|---|---|

| Electron-withdrawing effect | High (dual -CN/-F) | Moderate (-F) | High (-CN) |

| Steric hindrance | Moderate (ortho-CN) | Low (para-F) | High (ortho-CN) |

| Typical reaction yield* | 75–85% (hypothetical) | 80–90% | 70–80% |

| Storage stability | Stable in THF (pre-made solution) | Requires fresh preparation | Moderate stability |

*Yields based on generalized organozinc reagent performance; specific data for this compound requires specialized literature review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.